An In-depth Technical Guide to the Chemical Properties of 2-(1-Aminocyclobutyl)ethan-1-ol
An In-depth Technical Guide to the Chemical Properties of 2-(1-Aminocyclobutyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 2-(1-aminocyclobutyl)ethan-1-ol, a bifunctional molecule of increasing interest in medicinal chemistry and drug discovery. By combining a structurally rigid cyclobutane core with a primary amine and a primary alcohol, this compound presents a unique scaffold for the synthesis of novel chemical entities. This document will delve into its structure, physicochemical properties, proposed synthesis, expected reactivity, and potential applications, with a particular focus on its emerging role as a building block for targeted protein degraders.
Molecular Structure and Physicochemical Properties
2-(1-Aminocyclobutyl)ethan-1-ol possesses a distinct molecular architecture, featuring a quaternary carbon at the 1-position of the cyclobutane ring, substituted with both an amino group and a hydroxyethyl group. This arrangement imparts specific steric and electronic characteristics that are valuable in the design of bioactive molecules.
Table 1: Physicochemical Properties of 2-(1-Aminocyclobutyl)ethan-1-ol
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 1132814-49-3 | [1] |
| Predicted XlogP | 0.2 | [2] |
| Purity (Commercial) | ≥97% | [3] |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | Inferred from similar 1,2-amino alcohols |
| Solubility | (Predicted) Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Inferred from the presence of polar amino and hydroxyl groups |
The puckered conformation of the cyclobutane ring provides a rigid scaffold, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The primary amine and primary alcohol offer versatile handles for chemical modification.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A robust synthetic strategy would likely commence with 1,1-cyclobutanedicarboxylic acid, a commercially available starting material. This approach allows for the sequential and controlled introduction of the required functional groups.
Caption: Proposed multi-step synthesis of 2-(1-Aminocyclobutyl)ethan-1-ol.
Experimental Protocol (Hypothetical):
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Esterification and Reduction: 1,1-Cyclobutanedicarboxylic acid is first converted to its diester, followed by selective reduction of one ester group to a hydroxymethyl group using a suitable reducing agent like NaBH₄ with careful control of stoichiometry.
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Protection and Oxidation: The resulting primary alcohol is protected with a bulky silyl group (e.g., TBDMS). The remaining ester is then reduced to the alcohol and subsequently oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).
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Chain Elongation: A Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorane or phosphonate reagent (e.g., (ethoxycarbonylmethyl)triphenylphosphorane) extends the carbon chain by two atoms, introducing an α,β-unsaturated ester.
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Reduction and Functional Group Interconversion: The double bond and the ester are then reduced. The resulting carboxylic acid can be converted to an acyl azide, which upon Curtius rearrangement and hydrolysis yields the primary amine.
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Deprotection: Finally, removal of the silyl protecting group affords the target molecule, 2-(1-aminocyclobutyl)ethan-1-ol.
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the key spectroscopic features can be predicted based on the structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-(1-Aminocyclobutyl)ethan-1-ol
| Technique | Predicted Chemical Shifts/Signals |
| ¹H NMR | δ (ppm): ~3.6 (t, 2H, -CH₂OH), ~2.0-1.7 (m, 6H, cyclobutyl protons), ~1.6 (t, 2H, -CH₂CH₂OH). The NH₂ and OH protons will be broad singlets, and their chemical shifts will be dependent on solvent and concentration. |
| ¹³C NMR | δ (ppm): ~60 (-CH₂OH), ~55 (quaternary cyclobutyl C), ~40 (-CH₂CH₂OH), ~30 (cyclobutyl CH₂), ~15 (cyclobutyl CH₂). |
| Mass Spec (EI) | Predicted m/z: 115 (M⁺), 98 (M⁺ - NH₃), 84 (M⁺ - CH₂OH), 71, 56. |
| IR Spectroscopy | ν (cm⁻¹): 3400-3200 (br, O-H and N-H stretching), 2950-2850 (C-H stretching), 1600-1500 (N-H bending), 1050 (C-O stretching). |
Chemical Reactivity
The reactivity of 2-(1-aminocyclobutyl)ethan-1-ol is dictated by its primary amine and primary alcohol functional groups. This bifunctionality allows for a wide range of chemical transformations, making it a versatile building block.
Reactions of the Amino Group
The primary amine is a potent nucleophile and can undergo a variety of reactions:
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N-Acylation: Reaction with acid chlorides or anhydrides will readily form the corresponding amides. This is a common strategy for incorporating the molecule into larger structures.
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N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones.
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Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates will yield ureas and carbamates, respectively. These functional groups are often found in biologically active molecules.
Reactions of the Hydroxyl Group
The primary alcohol can also be selectively modified:
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O-Acylation: Esterification with acid chlorides or anhydrides, typically in the presence of a base, will yield the corresponding esters.
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O-Alkylation: The alcohol can be converted to an ether using Williamson ether synthesis or other alkylating agents.
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Oxidation: Mild oxidation will convert the primary alcohol to an aldehyde, while stronger oxidizing agents will yield a carboxylic acid.
Chemoselectivity
The relative reactivity of the amino and hydroxyl groups can be controlled by the choice of reagents and reaction conditions. For instance, acylation at the more nucleophilic amine can often be achieved selectively in the presence of the alcohol. Protection of one functional group allows for the selective modification of the other.
Caption: Reactivity map of 2-(1-Aminocyclobutyl)ethan-1-ol.
Applications in Drug Discovery
The structural features of 2-(1-aminocyclobutyl)ethan-1-ol make it an attractive building block in drug discovery, particularly in the design of molecules that require a rigid scaffold with specific exit vectors for substitution.
Protein Degrader Building Block
The commercial availability of this compound as a "Protein Degrader Building Block" points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[4]
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PROTACs: These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. 2-(1-Aminocyclobutyl)ethan-1-ol can serve as a linker component or as part of the ligand that binds to either the target protein or the E3 ligase. The rigid cyclobutane core can help to control the spatial orientation of the two ends of the PROTAC, which is crucial for efficient ternary complex formation.
Caption: General structure of a PROTAC.
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Molecular Glues: These are smaller molecules that induce the interaction between a target protein and an E3 ligase. The rigid and compact nature of the cyclobutane scaffold in 2-(1-aminocyclobutyl)ethan-1-ol could be beneficial in the design of novel molecular glues.
Scaffold for Bioactive Molecules
The aminocyclobutane motif is found in a number of biologically active compounds. The conformational rigidity of the cyclobutane ring can lead to enhanced binding affinity and selectivity for a target protein. The amino and hydroxyl groups of 2-(1-aminocyclobutyl)ethan-1-ol provide convenient points for the attachment of other pharmacophoric groups.
Safety and Handling
As with any laboratory chemical, 2-(1-aminocyclobutyl)ethan-1-ol should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Handle in a well-ventilated area.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
In case of exposure, seek immediate medical attention.
Conclusion
2-(1-Aminocyclobutyl)ethan-1-ol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclobutane core and reactive primary amine and alcohol functionalities provides a powerful platform for the synthesis of novel and complex molecules. Its emerging role in the field of targeted protein degradation highlights its potential for the development of next-generation therapeutics. While further experimental characterization of this specific molecule is warranted, its chemical properties can be confidently inferred from the well-established chemistry of related aminocyclobutanes and 1,2-amino alcohols. This guide serves as a foundational resource for researchers looking to leverage the potential of this promising chemical entity.
References
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PubChem: 2-(1-aminocyclobutyl)ethan-1-ol hydrochloride - [Link]
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CP Lab Safety: 2-(1-Aminocyclobutyl)Ethan-1-Ol, 95% Purity - [Link]
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Capot Chemical: 2-(1-aminocyclobutyl)ethan-1-ol Specifications - [Link]
